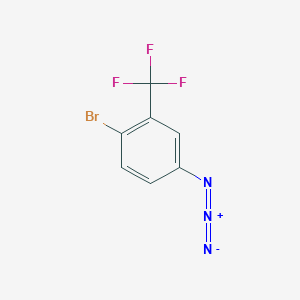
4-Azido-1-bromo-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1-bromo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and trifluoromethyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-bromo-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-2-(trifluoromethyl)aniline.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
4-Azido-1-bromo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts, arylboronic acids, and suitable solvents.
Cycloaddition: Alkynes, copper(I) catalysts, and appropriate solvents.
Reduction: Lithium aluminum hydride or other suitable reducing agents.
Major Products
Nucleophilic Substitution: Formation of azido-bis-aryl derivatives.
Cycloaddition: Formation of triazoles.
Reduction: Formation of the corresponding amine.
科学研究应用
4-Azido-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
相似化合物的比较
Similar Compounds
- 1-Azido-4-bromo-2-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Azido-1-bromo-2-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which imparts distinct reactivity compared to its analogs. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various synthetic and research applications .
属性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC 名称 |
4-azido-1-bromo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H |
InChI 键 |
DZOFCURVWXUMHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


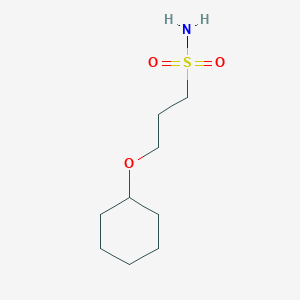

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
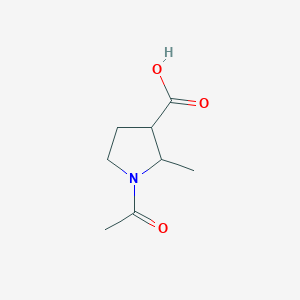

![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)

![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
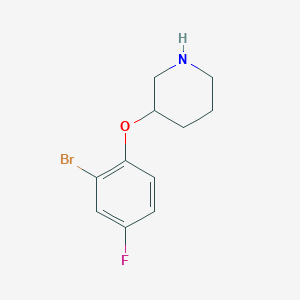
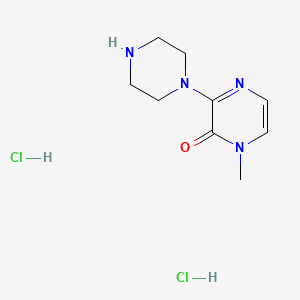
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

